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molecular formula C9H8F2O3 B3021282 2,4-Difluorophenyl ethyl carbonate CAS No. 152169-43-2

2,4-Difluorophenyl ethyl carbonate

Cat. No. B3021282
M. Wt: 202.15 g/mol
InChI Key: MBAMZRLDXCEBEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05539112

Procedure details

50.5 g (250 mmol) of the resulting 2,4-difluoro-O-ethoxycarbonylphenol was dissolved in 115 ml of concentrated sulfuric acid, 15.9 ml of fuming nitric acid was added while maintaining the internal temperature at from 10° to 20° C. and the mixture was stirred at the same temperature for 1 hour. The reaction solution was poured into ice water and the mixture was extracted with 500 ml of ethyl acetate. The organic layer was washed twice with an aqueous saturated solution of sodium chloride and dried over anhydrous sodium sulfate and the solvent was distilled off under reduced pressure. The residue was dissolved in 1.0 liter of methanol, 50 ml of water and 40 g of sodium bicarbonate were added and the mixture was stirred at room temperature for 16 hours. The reaction solution was filtered, methanol was distilled off under reduced pressure, and the mixture was adjusted to pH 5 by addition of 200 ml of water thereto and extracted twice with 200 ml of ethyl acetate. The organic layer was washed once with 400 ml of water and once with 400 ml of an aqueous saturated solution of sodium chloride and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to give 41.6 g (95%) of 2,4-difluoro-5-nitrophenol.
Quantity
50.5 g
Type
reactant
Reaction Step One
Quantity
115 mL
Type
solvent
Reaction Step One
Quantity
15.9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[O:9]C(OCC)=O.[N+:15]([O-])([OH:17])=[O:16]>S(=O)(=O)(O)O>[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([N+:15]([O-:17])=[O:16])=[CH:4][C:3]=1[OH:9]

Inputs

Step One
Name
Quantity
50.5 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)OC(=O)OCC
Name
Quantity
115 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
15.9 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature at from 10° to 20° C.
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 500 ml of ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed twice with an aqueous saturated solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 1.0 liter of methanol
ADDITION
Type
ADDITION
Details
50 ml of water and 40 g of sodium bicarbonate were added
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered
DISTILLATION
Type
DISTILLATION
Details
methanol was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
the mixture was adjusted to pH 5 by addition of 200 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 200 ml of ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed once with 400 ml of water and once with 400 ml of an aqueous saturated solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)F)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 41.6 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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